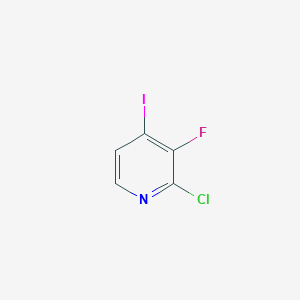

2-Chloro-3-fluoro-4-iodopyridine

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-chloro-3-fluoro-4-iodopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2ClFIN/c6-5-4(7)3(8)1-2-9-5/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GONULLRFSHKLBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1I)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2ClFIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40453955 | |

| Record name | 2-Chloro-3-fluoro-4-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40453955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148639-07-0 | |

| Record name | 2-Chloro-3-fluoro-4-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40453955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-3-fluoro-4-iodopyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-3-fluoro-4-iodopyridine (CAS: 148639-07-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloro-3-fluoro-4-iodopyridine, a key building block in modern medicinal chemistry. This document details its physicochemical properties, synthetic applications, and its role in the development of targeted therapeutics.

Core Compound Properties

This compound is a halogenated pyridine derivative valued for its utility in organic synthesis, particularly in the construction of complex heterocyclic molecules.[1][2] Its distinct substitution pattern allows for selective functionalization, making it a versatile intermediate in drug discovery programs.[1][3]

| Property | Value | Source(s) |

| CAS Number | 148639-07-0 | [1] |

| Molecular Formula | C₅H₂ClFIN | [1][2] |

| Molecular Weight | 257.43 g/mol | [1][2] |

| Appearance | White to light yellow or light orange powder/crystal | [4] |

| Melting Point | 95.0 to 99.0 °C | [4] |

| Boiling Point | 246.1±35.0 °C (Predicted) | [5] |

| Purity | Typically >98.0% (GC) | [4] |

| Solubility | Soluble in Methanol | [4] |

| Storage | Room temperature, in a cool and dark place is recommended (<15°C) | [4] |

Safety and Handling

This compound is classified as an irritant.[5] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat, should be worn when handling this compound.[4] Work should be conducted in a well-ventilated fume hood.

Hazard Statements:

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.[4]

-

P280: Wear protective gloves/eye protection/face protection.[4]

-

P302 + P352: IF ON SKIN: Wash with plenty of water.[4]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

-

P332 + P313: If skin irritation occurs: Get medical advice/attention.[4]

-

P337 + P313: If eye irritation persists: Get medical advice/attention.[4]

Synthetic Utility and Experimental Protocols

The synthetic value of this compound lies in the differential reactivity of its halogen substituents. The carbon-iodine bond is the most labile, making the 4-position ideal for initial modification via palladium-catalyzed cross-coupling reactions, leaving the chloro and fluoro groups untouched for potential subsequent transformations.[6]

Caption: Synthetic utility of this compound.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds.

Table of Representative Cross-Coupling Reactions:

| Reaction Type | Coupling Partner | Product Type | Application Example | Source(s) |

| Suzuki-Miyaura | Arylboronic acid | 4-Aryl-2-chloro-3-fluoropyridine | Kinase Inhibitors | [7] |

| Thiol Coupling | Thiol | 4-Thioether-2-chloro-3-fluoropyridine | SHP2 Inhibitors | [8][9] |

| Buchwald-Hartwig | Amine | 4-Amino-2-chloro-3-fluoropyridine | BCL6 Inhibitors | [10][11] |

Experimental Protocol: Suzuki-Miyaura Coupling for Kinase Inhibitor Synthesis

The following protocol is adapted from the synthesis of a biaryl kinase inhibitor.[7]

Materials:

-

This compound

-

(S)-tert-butyl (1-(2-cyano-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)-2,4-dimethylpentan-2-yl)carbamate

-

Potassium carbonate (K₂CO₃)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Solvent (e.g., 1,4-Dioxane/water mixture)

Procedure:

-

In a reaction vessel, combine this compound (1.0 equiv), the boronic acid derivative (2.0 equiv), and potassium carbonate (3.0 equiv).

-

Add the palladium catalyst, Pd(PPh₃)₄ (typically 5-10 mol%).

-

Add the degassed solvent system.

-

Purge the vessel with an inert gas (e.g., argon or nitrogen) and heat the mixture to the desired temperature (e.g., 80-100 °C).

-

Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature and perform an aqueous workup.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. benchchem.com [benchchem.com]

- 3. Functions of Shp2 in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Specific peptide interference reveals BCL6 transcriptional and oncogenic mechanisms in B-cell lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Adaptor-associated Kinase 1, AAK1, Is a Positive Regulator of the Notch Pathway* | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Discovery of an In Vivo Chemical Probe for BCL6 Inhibition by Optimization of Tricyclic Quinolinones - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Chloro-3-fluoro-4-iodopyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-3-fluoro-4-iodopyridine is a halogenated pyridine derivative of significant interest in medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring chloro, fluoro, and iodo groups on the pyridine ring, makes it a versatile and valuable building block for the synthesis of complex organic molecules. This compound serves as a critical intermediate in the development of novel active pharmaceutical ingredients (APIs) and is also utilized in agrochemical and material science research.[1][2][3] The strategic placement of three different halogens allows for selective, stepwise functionalization through various cross-coupling reactions, making it a highly sought-after reagent for creating diverse molecular scaffolds.[2]

Physicochemical Properties

The core physicochemical properties of this compound are summarized below. These parameters are essential for its handling, storage, and application in synthetic chemistry.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₂ClFIN | [4][5] |

| Molar Mass | 257.43 g/mol | [1][4][5] |

| Appearance | White to light yellow/orange powder or crystal | |

| Melting Point | 95.0 to 99.0 °C | |

| Boiling Point (Predicted) | 246.1 ± 35.0 °C | [4] |

| Density (Predicted) | 2.129 ± 0.06 g/cm³ | [4] |

| pKa (Predicted) | -0.22 ± 0.10 | [4] |

| Flash Point | 102.64 °C | [4] |

| Vapor Pressure | 0.043 mmHg at 25°C | [4] |

| Solubility | Soluble in Methanol; Expected to be soluble in common organic solvents like dichloromethane and chloroform.[6] | |

| Storage Conditions | Room Temperature; Keep in a dark, dry place.[4] | |

| Purity (Commercial) | >98.0% (by GC) |

Experimental Protocols & Synthesis

While this compound is primarily a commercially available building block, understanding its synthesis and subsequent reactions is crucial for its application. A common synthetic strategy for related halogenated pyridines involves ortho-lithiation followed by halogenation. A relevant example is the synthesis of the more complex 5-Bromo-2-chloro-4-fluoro-3-iodopyridine from 2-chloro-4-fluoropyridine, which illustrates the principles that could be applied.

Illustrative Synthesis of a Polyhalogenated Pyridine

The following protocol for the synthesis of 5-bromo-2-chloro-4-fluoro-3-iodopyridine demonstrates a typical workflow for creating such highly functionalized intermediates.[7]

Objective: To synthesize 5-bromo-2-chloro-4-fluoro-3-iodopyridine via ortho-lithiation and subsequent halogen dance reactions.

Materials:

-

2,2,6,6-tetramethylpiperidine

-

Tetrahydrofuran (THF), distilled

-

n-butyllithium (n-BuLi), 1.6 M in hexanes

-

1,2-diiodoethane

-

2-chloro-4-fluoropyridine

-

N-bromosuccinimide (NBS)

-

Argon or Nitrogen gas for inert atmosphere

-

Standard laboratory glassware (flame-dried)

Methodology:

-

Preparation of Lithium 2,2,6,6-tetramethylpiperidide (LTMP):

-

To a flame-dried flask under an inert atmosphere (Nitrogen or Argon), add 2,2,6,6-tetramethylpiperidine and distilled THF.

-

Cool the mixture to -78 °C.

-

Slowly add n-butyllithium (1.6 M in hexanes) to the solution.

-

Stir the reaction mixture at -78 °C, then allow it to warm to 0 °C over approximately 20 minutes to form the LTMP base.

-

-

Iodination:

-

In a separate flame-dried flask under an inert atmosphere, dissolve 1,2-diiodoethane in THF and cool to -78 °C.

-

Add the freshly prepared LTMP solution dropwise to the 1,2-diiodoethane solution.

-

After stirring, add a solution of 2-chloro-4-fluoropyridine in THF to the reaction mixture at -78 °C.

-

Allow the reaction to proceed for the specified time (e.g., 1 hour) at -78 °C.

-

-

Bromination (Halogen Dance):

-

To the same reaction mixture, add a solution of N-bromosuccinimide (NBS) in THF at -78 °C.

-

Let the reaction stir for an additional period (e.g., 30 minutes) at -78 °C.

-

-

Work-up and Purification:

-

Quench the reaction by adding saturated aqueous ammonium chloride.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent to yield the crude product.

-

Purify the crude material using column chromatography to obtain the final product, 5-bromo-2-chloro-4-fluoro-3-iodopyridine.

-

Logical & Experimental Workflow Visualization

The following diagrams illustrate the role of this compound as a versatile intermediate and a general workflow for its application in synthetic chemistry.

Caption: Role as a versatile synthetic building block.

Caption: General workflow for polyhalogenated pyridine synthesis.

References

- 1. This compound [myskinrecipes.com]

- 2. nbinno.com [nbinno.com]

- 3. Exploring the Versatile World of 2-Chloro-3-iodopyridin-4-amine: Insights into Its Structure, Mechanism, and Multifaceted Applications_Chemicalbook [chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. calpaclab.com [calpaclab.com]

- 6. Pyridine, 2-Chloro-3-Fluoro-4-Iodo | High Quality Manufacturer & Supplier in China | Properties, Applications, Safety Data [pipzine-chem.com]

- 7. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 2-Chloro-3-fluoro-4-iodopyridine: Molecular Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-3-fluoro-4-iodopyridine is a halogenated pyridine derivative of significant interest in medicinal chemistry and organic synthesis. Its unique substitution pattern offers a versatile scaffold for the development of novel pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, a detailed experimental protocol for its synthesis and purification, and a logical workflow for its preparation.

Molecular Structure and Properties

This compound, with the CAS number 148639-07-0, is a solid at room temperature.[1] Its structure features a pyridine ring substituted with a chlorine atom at the 2-position, a fluorine atom at the 3-position, and an iodine atom at the 4-position. This arrangement of halogens provides multiple reactive sites for further chemical modifications, making it a valuable building block in synthetic chemistry.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₂ClFIN | [3] |

| Molecular Weight | 257.43 g/mol | [3] |

| CAS Number | 148639-07-0 | [3] |

| Appearance | White to light yellow crystalline solid | [4] |

| Melting Point | 97 °C | [1] |

| Boiling Point | 246.1 ± 35.0 °C (Predicted) | |

| Purity | Typically ≥98% | [3] |

| Solubility | Soluble in organic solvents such as methanol. | [1] |

| Storage | Room temperature, in a cool and dark place. | [1] |

Experimental Protocols

Synthesis of this compound

This protocol is adapted from procedures for the iodination of substituted pyridines.

Materials:

-

2-Chloro-3-fluoropyridine

-

Diisopropylamine

-

n-Butyllithium (n-BuLi) in hexanes

-

Iodine (I₂)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Argon or Nitrogen gas supply

-

Standard glassware for anhydrous reactions (flame-dried)

Procedure:

-

Preparation of the Reaction Vessel: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen/argon inlet is assembled. The flask is allowed to cool to room temperature under a stream of inert gas.

-

Formation of Lithium Diisopropylamide (LDA): Anhydrous THF is added to the flask, followed by cooling the solution to -78 °C using a dry ice/acetone bath. Diisopropylamine is then added dropwise. Subsequently, n-butyllithium in hexanes is added slowly via the dropping funnel, ensuring the internal temperature does not exceed -70 °C. The resulting mixture is stirred at -78 °C for 30 minutes to generate LDA.

-

Deprotonation of 2-Chloro-3-fluoropyridine: A solution of 2-chloro-3-fluoropyridine in anhydrous THF is added dropwise to the LDA solution at -78 °C. The reaction mixture is stirred at this temperature for 1-2 hours to ensure complete deprotonation at the 4-position.

-

Iodination: A solution of iodine (I₂) in anhydrous THF is added dropwise to the reaction mixture at -78 °C. The reaction is monitored by thin-layer chromatography (TLC) for the consumption of the starting material.

-

Quenching and Work-up: Once the reaction is complete, it is quenched by the slow addition of a saturated aqueous solution of sodium thiosulfate to consume excess iodine. The mixture is allowed to warm to room temperature. The aqueous layer is separated and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford pure this compound.

Characterization

The structure and purity of the synthesized this compound can be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum is expected to show two doublets in the aromatic region, corresponding to the two protons on the pyridine ring. The coupling constants will be indicative of their relative positions.

-

¹³C NMR: The spectrum will display five distinct signals for the carbon atoms of the pyridine ring. The chemical shifts will be influenced by the attached halogens.

-

¹⁹F NMR: A single resonance is expected for the fluorine atom, with coupling to the adjacent proton and carbon atoms.

-

-

Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern consistent with the presence of chlorine and iodine.

-

Melting Point Analysis: To compare with the literature value.

Logical Workflow and Signaling Pathways

As a synthetic building block, this compound is not typically associated with specific biological signaling pathways itself. Instead, it serves as a crucial intermediate for the synthesis of more complex molecules that may target various pathways. The following diagram illustrates a logical workflow for the synthesis and purification of this compound.

References

An In-Depth Technical Guide to the Synthesis of 2-Chloro-3-fluoro-4-iodopyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust synthetic pathway to 2-Chloro-3-fluoro-4-iodopyridine, a valuable substituted pyridine intermediate in the development of novel pharmaceutical and agrochemical agents. This document details the step-by-step experimental protocols, presents quantitative data in a clear, tabular format, and includes a visual representation of the synthetic workflow.

Synthetic Strategy Overview

The synthesis of this compound is most effectively achieved through a three-step sequence commencing with the commercially available 2-chloro-3-aminopyridine. The overall strategy involves the initial formation of 2-chloro-3-fluoropyridine, followed by the introduction of an amino group at the 4-position, which is subsequently converted to the target iodo-substituent via a Sandmeyer-type reaction.

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2-Chloro-3-fluoro-4-iodopyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 2-Chloro-3-fluoro-4-iodopyridine (CAS No. 148639-07-0), a key building block in modern medicinal chemistry. Adherence to these guidelines is critical to ensure a safe laboratory environment and mitigate potential risks associated with this compound.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. Based on available safety data sheets, the compound presents the following hazards:

-

Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1][3][4]

-

Respiratory Irritation: May cause respiratory irritation.[2][3]

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals summarizes these hazards with the following pictograms and statements:

| Pictogram | Signal Word | Hazard Statement(s) |

|

| Warning | H302: Harmful if swallowed.[1][2] H315: Causes skin irritation.[3][4] H319: Causes serious eye irritation.[3][4] H335: May cause respiratory irritation.[2][3] |

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is fundamental to its safe handling.

| Property | Value |

| Molecular Formula | C5H2ClFIN[5][6] |

| Molecular Weight | 257.43 g/mol [5][6] |

| Appearance | White to light yellow to light orange powder or crystal[4][7] |

| Melting Point | 95.0 to 99.0 °C[4] |

| Boiling Point | 246.1 ± 35.0 °C (Predicted)[8] |

| Flash Point | 102.64 °C[8] |

| Solubility | Soluble in Methanol.[4] No data available for water solubility. |

| Storage Temperature | Room temperature.[4][6] Recommended to be stored in a cool, dark place (<15°C).[4] |

Personal Protective Equipment (PPE)

A multi-layered approach to personal protective equipment is mandatory to prevent exposure.

| Protection Type | Specification | Rationale |

| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] A face shield may be necessary for splash hazards. | Protects against dust, chemical splashes, and serious eye irritation. |

| Skin Protection | Wear chemical-resistant gloves (e.g., nitrile, neoprene).[3] Wear a lab coat; for larger quantities or splash risks, use a chemical-resistant apron or coveralls.[1][9] | Prevents skin contact and subsequent irritation. |

| Respiratory Protection | Use only in a well-ventilated area, preferably within a chemical fume hood.[5] If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges should be used.[10] | Minimizes the risk of inhaling dust or vapors, which can cause respiratory irritation. |

| Footwear | Closed-toe shoes must be worn in the laboratory.[10] | Protects feet from spills and falling objects. |

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is paramount for maintaining a safe laboratory environment.

Handling

-

Engineering Controls: All handling of this compound should be conducted in a well-ventilated area, ideally within a certified chemical fume hood.[5] Ensure that eyewash stations and safety showers are readily accessible.[11]

-

Procedural Guidelines:

Storage

-

Conditions: Store in a cool, dry, and well-ventilated place.[5][11] Keep the container tightly closed.[5][11] Protect from direct sunlight.[11]

-

Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[3]

Emergency Procedures

In the event of an emergency, prompt and appropriate action is crucial.

First Aid Measures

| Exposure Route | First Aid Protocol |

| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[1][5] |

| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor if skin irritation occurs.[1][5][11] |

| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[1][5][11] |

| Ingestion | Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[1][5] |

Fire and Explosion Hazards

-

Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[1][13]

-

Hazardous Combustion Products: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon oxides, nitrogen oxides (NOx), hydrogen chloride gas, hydrogen fluoride, and hydrogen iodide.[11]

-

Fire-Fighting Procedures: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[1][11][13]

Accidental Release Measures

-

Personal Precautions: Ensure adequate ventilation and remove all sources of ignition. Avoid dust formation.[1]

-

Containment and Cleanup: Collect the spillage using an inert absorbent material and place it in a suitable, closed container for disposal.[12] Do not let the product enter drains.[12]

Experimental Workflow and Logical Relationships

The following diagrams illustrate key workflows for the safe handling and emergency response related to this compound.

Caption: Standard laboratory workflow for handling this compound.

Caption: Emergency response logical workflow for spills and personal exposure.

Disposal Considerations

Dispose of contents and containers in accordance with local, regional, and national regulations.[1][5] Contaminated materials, such as gloves and weighing paper, should be treated as hazardous waste and disposed of accordingly.

Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for a formal safety review and risk assessment by qualified professionals. Always consult the most current Safety Data Sheet (SDS) for this compound before use.

References

- 1. echemi.com [echemi.com]

- 2. echemi.com [echemi.com]

- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 4. This compound | 148639-07-0 | TCI AMERICA [tcichemicals.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. calpaclab.com [calpaclab.com]

- 7. This compound | 148639-07-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. chembk.com [chembk.com]

- 9. osha.oregon.gov [osha.oregon.gov]

- 10. benchchem.com [benchchem.com]

- 11. fishersci.com [fishersci.com]

- 12. chemicalbook.com [chemicalbook.com]

- 13. WERCS Studio - Application Error [assets.thermofisher.com]

The Solubility Profile of 2-Chloro-3-fluoro-4-iodopyridine: A Technical Guide for Researchers

An in-depth examination of the solubility characteristics of the critical chemical intermediate, 2-Chloro-3-fluoro-4-iodopyridine, tailored for researchers, scientists, and professionals in drug development.

This technical guide provides a detailed overview of the solubility of this compound in various organic solvents. While specific quantitative solubility data for this compound is not extensively available in published literature, this document compiles the existing qualitative information and presents a comprehensive, standardized experimental protocol for its precise quantitative determination. The provided methodologies and workflows are designed to be readily implemented in a laboratory setting.

Introduction to this compound

This compound is a halogenated pyridine derivative with the molecular formula C₅H₂ClFIN.[1][2] It serves as a valuable building block in organic synthesis, particularly in the preparation of pharmaceutical and agrochemical compounds. Its physical state at room temperature is a solid, appearing as a white to light yellow or light orange powder or crystal. Understanding its solubility in various organic solvents is crucial for its effective use in reaction media, purification processes, and formulation development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₅H₂ClFIN | [1][2] |

| Molar Mass | 257.43 g/mol | [1][2] |

| Melting Point | 95.0 to 99.0 °C | |

| Boiling Point (Predicted) | 246.1 ± 35.0 °C | [1] |

| Density (Predicted) | 2.129 ± 0.06 g/cm³ | [1] |

| Purity (Typical) | >98.0% (GC) |

Qualitative Solubility Data

Based on available chemical data sheets, this compound exhibits solubility in a range of common organic solvents. This qualitative information is summarized in the table below, providing a preliminary guide for solvent selection.

| Solvent | Solubility |

| Dimethyl Sulfoxide (DMSO) | Soluble[1] |

| Acetonitrile | Soluble[1] |

| Dichloromethane | Soluble |

| Chloroform | Soluble |

| Methanol | Soluble |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental protocol is essential. The following section details the widely accepted "shake-flask" method for determining the thermodynamic equilibrium solubility of a compound in a given solvent.[3] This method is reliable and can be adapted for various organic solvents.

Principle

The shake-flask method involves creating a saturated solution of the compound in the solvent of interest by allowing the system to reach equilibrium with an excess of the solid compound. The concentration of the dissolved compound in the supernatant is then measured, typically using High-Performance Liquid Chromatography (HPLC) with UV detection, which offers high selectivity and sensitivity.[3][4]

Materials and Equipment

-

This compound (solid, purity >98%)

-

Selected organic solvents (HPLC grade)

-

Analytical balance

-

Glass vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Autosampler vials

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a glass vial. An excess is ensured when undissolved solid remains visible at the end of the experiment.

-

Accurately add a known volume of the desired organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a shaker or incubator set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.[5][6]

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vial to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean autosampler vial to remove any undissolved solid particles. This step is critical to prevent artificially high solubility readings.

-

-

Preparation of Calibration Standards:

-

Prepare a stock solution of this compound of a known concentration in the same organic solvent.

-

Perform serial dilutions of the stock solution to create a series of calibration standards of known concentrations.

-

-

HPLC Analysis:

-

Set up an appropriate HPLC method (including column, mobile phase, flow rate, and UV detection wavelength) to achieve good separation and detection of this compound.

-

Inject the calibration standards into the HPLC system to generate a calibration curve by plotting the peak area against the concentration.

-

Inject the filtered supernatant sample from the saturated solution into the HPLC system.

-

-

Calculation of Solubility:

-

Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

-

The calculated concentration represents the solubility of the compound in the specific organic solvent at the experimental temperature. Express the solubility in appropriate units (e.g., mg/mL, g/L, or mol/L).

-

Visualizing the Experimental Workflow

The logical flow of the experimental protocol for determining solubility can be visualized to provide a clear, step-by-step understanding of the process.

Conclusion

This technical guide provides essential information on the solubility of this compound for professionals in the chemical and pharmaceutical sciences. While quantitative data is sparse, the qualitative solubility in key organic solvents offers a starting point for experimental design. The detailed shake-flask protocol and the accompanying workflow diagram provide a robust framework for researchers to determine precise solubility values, which are critical for optimizing synthetic procedures, purification, and the development of new chemical entities.

References

2-Chloro-3-fluoro-4-iodopyridine stability and storage conditions

An In-depth Technical Guide to the Stability and Storage of 2-Chloro-3-fluoro-4-iodopyridine

For researchers, scientists, and professionals in drug development, understanding the stability and proper storage of chemical reagents is paramount to ensuring experimental reproducibility and the integrity of synthesized molecules. This guide provides a comprehensive overview of the available technical information regarding the stability and recommended storage conditions for this compound, a key building block in the synthesis of various pharmaceutical and agrochemical compounds.

Summary of Stability

Recommended Storage Conditions

To maintain the purity and integrity of this compound, specific storage conditions should be adhered to. The following table summarizes the recommended storage conditions from various chemical suppliers.

| Parameter | Recommendation | Source(s) |

| Temperature | Room temperature. | [4] |

| Atmosphere | Store in a dry, well-ventilated place. Keep container tightly sealed. | [5] |

| Light | Keep in a dark place. | [5][6] |

| Moisture | Store in a dry place. | [5][6] |

| Incompatible Materials | Avoid strong oxidizing agents. | [7] |

General Experimental Protocol for Stability Assessment

While a specific, validated stability-indicating assay for this compound is not publicly documented, a general protocol can be established based on standard practices for solid-state chemical stability testing. This typically involves subjecting the compound to accelerated degradation conditions and analyzing for degradation products over time.

Objective: To assess the stability of this compound under various stress conditions.

Materials:

-

This compound (of known purity)

-

Controlled environment chambers (for temperature and humidity)

-

Photostability chamber

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Appropriate HPLC column (e.g., C18)

-

Mobile phase solvents (e.g., acetonitrile, water, buffers)

-

Inert, sealed containers for sample storage

Methodology:

-

Initial Characterization:

-

Perform an initial analysis of the this compound sample to determine its purity and establish a baseline chromatogram using HPLC.

-

Record physical properties such as appearance and solubility.

-

-

Stress Conditions:

-

Thermal Stress: Store samples in controlled temperature chambers at elevated temperatures (e.g., 40°C, 60°C, 80°C) with controlled humidity (e.g., 75% RH).

-

Photostability: Expose samples to a light source according to ICH Q1B guidelines in a photostability chamber. Include a dark control sample stored under the same temperature and humidity.

-

Humidity Stress: Store samples in chambers with high humidity (e.g., 90% RH) at a constant temperature (e.g., 25°C).

-

-

Time Points:

-

Withdraw samples at predetermined time intervals (e.g., 0, 1, 2, 4, and 8 weeks for accelerated studies).

-

-

Analysis:

-

At each time point, dissolve the stressed samples in a suitable solvent.

-

Analyze the samples by HPLC to quantify the amount of remaining this compound and to detect the formation of any degradation products.

-

The appearance of new peaks in the chromatogram indicates degradation. The percentage of degradation can be calculated based on the decrease in the peak area of the parent compound.

-

-

Data Interpretation:

-

Plot the percentage of remaining this compound against time for each stress condition to determine the degradation rate.

-

Identify the conditions under which the compound is least stable.

-

Factors Influencing Stability

The stability of this compound is influenced by several external factors. The logical relationship between these factors and the potential degradation of the compound is illustrated in the diagram below.

Caption: Factors influencing the stability of this compound.

Hazardous Decomposition

There is limited information available regarding the specific hazardous decomposition products of this compound under normal conditions.[1][2] However, in the event of a fire, thermal decomposition may produce hazardous substances such as carbon oxides, nitrogen oxides (NOx), hydrogen chloride gas, and hydrogen fluoride.[7]

Conclusion

This compound is a stable chemical compound when stored under the recommended conditions of room temperature, in a dry, dark, and well-ventilated area. To ensure its long-term integrity, it is crucial to protect it from light, moisture, and incompatible substances, particularly strong oxidizing agents. For critical applications in research and drug development, it is advisable to perform stability testing under conditions relevant to its intended use and storage to establish a more detailed stability profile.

References

- 1. capotchem.cn [capotchem.cn]

- 2. aaronchem.com [aaronchem.com]

- 3. Pyridine, 2-Chloro-3-Fluoro-4-Iodo | High Quality Manufacturer & Supplier in China | Properties, Applications, Safety Data [pipzine-chem.com]

- 4. calpaclab.com [calpaclab.com]

- 5. This compound, CasNo.148639-07-0 Hangzhou KieRay Chem Co.,Ltd. China (Mainland) [kieraychem.lookchem.com]

- 6. chembk.com [chembk.com]

- 7. 2-CHLORO-3-FLUORO-4-FORMYLPYRIDINE - Safety Data Sheet [chemicalbook.com]

Spectroscopic and Synthetic Profile of 2-Chloro-3-fluoro-4-iodopyridine: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the available spectroscopic and synthetic data for the halogenated pyridine derivative, 2-Chloro-3-fluoro-4-iodopyridine (CAS Number: 148639-07-0). This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in the synthesis and characterization of polysubstituted pyridines.

Physicochemical Properties

This compound is a solid at room temperature with a melting point reported to be between 95.0 and 99.0 °C. Commercial suppliers indicate a purity of over 98.0% as determined by Gas Chromatography (GC).

| Property | Value | Source |

| CAS Number | 148639-07-0 | Commercial Suppliers |

| Molecular Formula | C₅H₂ClFIN | Commercial Suppliers |

| Molecular Weight | 257.43 g/mol | Commercial Suppliers |

| Melting Point | 95.0 - 99.0 °C | Commercial Suppliers |

| Purity | >98.0% (GC) | Commercial Suppliers |

| Appearance | White to light yellow to light orange powder/crystal | Commercial Suppliers |

Synthesis and Spectroscopic Data

The primary literature source indicates the use of this compound in metalation reactions, a common strategy for the functionalization of heterocyclic compounds.[1] While the specific spectroscopic data (NMR, IR, MS) for the starting material is not explicitly detailed in the abstract, it is standard practice for such data to be included in the full experimental section of the publication.

Note: Extensive searches for publicly archived raw spectroscopic data (NMR, IR, MS) for this compound have been unsuccessful. The information presented here is based on the referenced literature and commercially available data. For definitive spectroscopic data, it is recommended to consult the full text of the cited article.

Experimental Protocols

The synthesis of polysubstituted pyridines from this compound involves a directed ortho-lithiation and "halogen-dance" rearrangement.[1] A generalized experimental workflow for such a transformation is depicted below.

General Workflow for the Functionalization of this compound

Caption: Generalized workflow for the functionalization of this compound.

Logical Relationship of Spectroscopic Analysis

The characterization of a synthesized organic molecule like this compound follows a logical progression of spectroscopic techniques to confirm its structure and purity.

Caption: Logical workflow for the spectroscopic characterization of a synthesized compound.

This technical guide serves as a summary of the currently available information on this compound. For detailed experimental procedures and complete spectroscopic data, researchers are strongly encouraged to consult the primary literature.

References

Commercial Availability and Synthetic Utility of 2-Chloro-3-fluoro-4-iodopyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Published: December 25, 2025

Abstract

This technical guide provides a comprehensive overview of the commercial availability, chemical properties, and synthetic applications of the versatile building block, 2-Chloro-3-fluoro-4-iodopyridine (CAS No. 148639-07-0). This highly functionalized pyridine derivative is a key intermediate in the synthesis of a range of biologically active molecules, particularly in the fields of pharmaceuticals and agrochemicals. This document details its physicochemical properties, provides information on commercial suppliers, and outlines key experimental protocols for its use in synthetic chemistry. Furthermore, it explores the synthesis of a clinically significant molecule derived from this scaffold and illustrates the relevant biological signaling pathway.

Introduction

This compound is a halogenated pyridine derivative that offers multiple reactive sites for synthetic diversification. Its unique substitution pattern, featuring chloro, fluoro, and iodo groups at positions 2, 3, and 4 respectively, allows for selective and sequential chemical transformations. This makes it a valuable precursor for the construction of complex molecular architectures, particularly in the discovery and development of novel therapeutic agents and crop protection agents.[1] The distinct reactivity of the carbon-halogen bonds, with the carbon-iodine bond being the most susceptible to palladium-catalyzed cross-coupling reactions, enables regioselective functionalization.

Physicochemical and Commercial Data

This compound is commercially available from a variety of chemical suppliers. The following tables summarize its key physicochemical properties and provide a list of known commercial sources.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 148639-07-0 | [2] |

| Molecular Formula | C₅H₂ClFIN | [2] |

| Molecular Weight | 257.43 g/mol | [2] |

| Appearance | White to light yellow or light orange powder/crystal | [3] |

| Purity | Typically >98.0% (GC) | [3] |

| Melting Point | 95.0 to 99.0 °C | [3] |

| Storage | Room temperature, in a dry, dark place | [2] |

Table 2: Commercial Suppliers of this compound

| Supplier | Purity | Available Quantities |

| TCI America | >98.0% (GC) | Gram to bulk scale |

| MySkinRecipes | 99% | 1g, 5g, 25g |

| Pipzine Chemicals | Not specified | Inquire for details |

| Various other research chemical suppliers | >98% | Gram to kilogram scale |

Synthetic Applications and Experimental Protocols

The trifunctional nature of this compound makes it a versatile substrate for a variety of cross-coupling reactions, enabling the synthesis of highly substituted pyridines. The differential reactivity of the halogens (I > Br > Cl) allows for selective functionalization, with the iodo group at the 4-position being the most reactive site for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings.

General Protocol for Suzuki-Miyaura Coupling at the 4-Position

This protocol is a general guideline for the palladium-catalyzed Suzuki-Miyaura coupling of an arylboronic acid to the 4-position of this compound.

Materials:

-

This compound

-

Arylboronic acid (1.2 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 4 mol%)

-

Cesium carbonate (Cs₂CO₃, 2.0 equivalents)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To an oven-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), SPhos (0.04 mmol), and cesium carbonate (2.0 mmol).

-

Seal the flask with a septum and evacuate and backfill with an inert gas three times.

-

Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.

-

Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired 4-aryl-2-chloro-3-fluoropyridine.

Logical Workflow for Synthetic Diversification

The following diagram illustrates a logical workflow for the sequential functionalization of this compound, highlighting its utility in generating molecular diversity.

Caption: Synthetic diversification of this compound.

Case Study: Synthesis of a Rho Kinase (ROCK) Inhibitor Precursor

This compound serves as a valuable starting material for the synthesis of complex heterocyclic scaffolds found in medicinally important molecules. One such class of therapeutic agents is the Rho kinase (ROCK) inhibitors, which are used in the treatment of glaucoma and ocular hypertension.[4] The isoquinoline core of several ROCK inhibitors, such as Netarsudil, can be conceptually derived from a highly substituted pyridine precursor.

Plausible Synthetic Route to a Key Intermediate

The following experimental protocol outlines a plausible two-step synthesis of a key amino-isoquinoline precursor for a ROCK inhibitor, starting from this compound.

Step 1: Suzuki-Miyaura Coupling with 3-aminophenylboronic acid

Materials:

-

This compound (1.0 eq)

-

3-Aminophenylboronic acid (1.2 eq)

-

Pd(PPh₃)₄ (0.05 eq)

-

Sodium carbonate (Na₂CO₃, 2.0 eq)

-

1,2-Dimethoxyethane (DME)

-

Water

Procedure:

-

In a round-bottom flask, dissolve this compound and 3-aminophenylboronic acid in a 4:1 mixture of DME and water.

-

Add sodium carbonate and degas the mixture with argon for 15 minutes.

-

Add Pd(PPh₃)₄ to the mixture and heat at 85 °C under an argon atmosphere for 12 hours.

-

After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 4-(3-aminophenyl)-2-chloro-3-fluoropyridine.

Step 2: Intramolecular Cyclization to form the Isoquinoline Core

Materials:

-

4-(3-aminophenyl)-2-chloro-3-fluoropyridine (1.0 eq)

-

Strong base (e.g., sodium hydride, NaH) (1.1 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

Dissolve 4-(3-aminophenyl)-2-chloro-3-fluoropyridine in anhydrous DMF under an inert atmosphere.

-

Cool the solution to 0 °C and add sodium hydride portion-wise.

-

Allow the reaction to warm to room temperature and then heat to 100 °C for 4 hours.

-

Monitor the reaction for the formation of the cyclized product.

-

Carefully quench the reaction with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography to afford the amino-isoquinoline intermediate.

Biological Relevance: The Rho Kinase (ROCK) Signaling Pathway

The amino-isoquinoline scaffold, synthesized from this compound, is a core component of several potent ROCK inhibitors. These inhibitors are clinically used to treat glaucoma by reducing intraocular pressure. They exert their therapeutic effect by modulating the contractility of the trabecular meshwork in the eye, which is regulated by the Rho/ROCK signaling pathway.[4][5]

Overview of the Rho/ROCK Signaling Pathway

The Rho/ROCK signaling cascade is a critical regulator of cell shape, motility, and smooth muscle contraction.[5] In the context of the eye, its overactivation in the trabecular meshwork leads to increased contractile tone and reduced aqueous humor outflow, resulting in elevated intraocular pressure.

Caption: The Rho/ROCK signaling pathway and the mechanism of action of ROCK inhibitors.

Conclusion

This compound is a readily available and highly versatile chemical building block with significant applications in the synthesis of complex, biologically active molecules. Its unique pattern of halogen substitution allows for selective and sequential functionalization, making it an invaluable tool for medicinal and agrochemical research. The ability to utilize this intermediate in the construction of potent therapeutic agents, such as ROCK inhibitors, underscores its importance in modern drug discovery and development. This guide provides a foundational understanding of its properties, synthetic utility, and a glimpse into its role in the development of clinically relevant pharmaceuticals.

References

- 1. Design and synthesis of Rho kinase inhibitors (I). | Sigma-Aldrich [merckmillipore.com]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis of [(18) F] 4-amino-N-(3-chloro-4-fluorophenyl)-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide (IDO5L): a novel potential PET probe for imaging of IDO1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ripasudil | C15H18FN3O2S | CID 9863672 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Rho-kinase inhibition: a novel therapeutic target for the treatment of cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Role of 2-Chloro-3-fluoro-4-iodopyridine in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: In the landscape of modern drug discovery, the strategic use of highly functionalized heterocyclic building blocks is paramount to the efficient construction of complex molecular architectures with desired pharmacological profiles. Among these, 2-Chloro-3-fluoro-4-iodopyridine has emerged as a versatile and powerful scaffold in medicinal chemistry. Its unique substitution pattern, featuring three distinct halogen atoms on a pyridine core, offers a platform for selective and sequential chemical transformations, enabling the rapid generation of diverse compound libraries and the synthesis of targeted therapeutic agents. This technical guide provides a comprehensive overview of the role of this compound in medicinal chemistry, with a focus on its application in key cross-coupling reactions, the synthesis of bioactive molecules, and its contribution to the development of targeted therapies such as kinase inhibitors.

Physicochemical Properties and Reactivity

This compound is a crystalline solid at room temperature. The distinct electronic properties and bond strengths of the carbon-halogen bonds dictate its reactivity profile. The C-I bond is the most labile and, therefore, the most susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions. This is followed by the C-Cl bond, while the C-F bond is generally the least reactive under these conditions. This reactivity differential is a key feature that medicinal chemists exploit for regioselective functionalization.

| Property | Value |

| CAS Number | 148639-07-0 |

| Molecular Formula | C₅H₂ClFIN |

| Molecular Weight | 257.43 g/mol |

| Appearance | White to light yellow crystalline powder |

| Melting Point | 95.0 to 99.0 °C[1] |

| Purity | >98.0% (GC)[1] |

Core Applications in Palladium-Catalyzed Cross-Coupling Reactions

The trifunctional nature of this compound makes it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental tools in the synthesis of complex organic molecules for drug discovery.[2] The differential reactivity of the halogens allows for a stepwise and controlled introduction of various substituents.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between an organohalide and an organoboron compound. With this compound, this reaction can be performed with high regioselectivity at the 4-position (C-I bond), leaving the chloro and fluoro groups intact for subsequent modifications. This allows for the synthesis of 4-aryl- or 4-heteroaryl-2-chloro-3-fluoropyridines, which are valuable intermediates in the synthesis of kinase inhibitors and other therapeutic agents.

Typical Reaction Conditions:

| Parameter | Condition |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ |

| Base | Na₂CO₃, K₂CO₃, K₃PO₄, Cs₂CO₃ |

| Solvent | Dioxane/H₂O, Toluene/Ethanol, DMF |

| Temperature | 65-110 °C |

Table 1: Substrate Scope of Suzuki-Miyaura Coupling with PyFluor and Hetero(aryl) Boronic Acids/Esters [3]

| Entry | Boronic Acid/Ester | Product | Yield (%) |

| 1 | 2-Thiopheneboronic acid pinacol ester | 2-(Thiophen-2-yl)pyridine | 82 |

| 2 | 3-Thiopheneboronic acid pinacol ester | 2-(Thiophen-3-yl)pyridine | 25 |

| 3 | Thiazole-2-boronic acid pinacol ester | 2-(Thiazol-2-yl)pyridine | 5 |

| 4 | 2-Furanboronic acid pinacol ester | 2-(Furan-2-yl)pyridine | 78 |

| 5 | 3-Furanboronic acid pinacol ester | 2-(Furan-3-yl)pyridine | 19 |

| 6 | Pyridine-3-boronic acid pinacol ester | 2,3'-Bipyridine | 48 |

| 7 | Pyridine-4-boronic acid pinacol ester | 2,4'-Bipyridine | 36 |

| 10 | 4-Cyanophenylboronic acid | 2-(4-Cyanophenyl)pyridine | 21 |

| 11 | 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)pyridine | 49 |

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is instrumental in the synthesis of alkynyl-substituted pyridines, which are important precursors for various heterocyclic systems and can act as key pharmacophores. Similar to the Suzuki-Miyaura coupling, the reaction with this compound proceeds selectively at the 4-position.

Typical Reaction Conditions:

| Parameter | Condition |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ |

| Copper Co-catalyst | CuI |

| Base | Et₃N, i-Pr₂NEt (DIPEA) |

| Solvent | THF, DMF, Toluene |

| Temperature | Room temperature to 100 °C |

The following table provides examples of Sonogashira coupling with a related bromocyanofluoro pyridine, demonstrating the yields achievable with different terminal alkynes.

Table 2: Sonogashira Coupling of 6-bromo-3-fluoro-2-cyanopyridine with Terminal Alkynes [4]

| Entry | Alkyne | Product | Yield (%) |

| 1 | 1-Ethyl-4-ethynylbenzene | 6-((4-Ethylphenyl)ethynyl)-3-fluoropicolinonitrile | 92 |

| 2 | Phenylacetylene | 3-Fluoro-6-(phenylethynyl)picolinonitrile | 93 |

| 3 | 1-Heptyne | 3-Fluoro-6-(hept-1-yn-1-yl)picolinonitrile | 85 |

| 4 | 3,3-Dimethyl-1-butyne | 6-((3,3-Dimethylbut-1-yn-1-yl)-3-fluoropicolinonitrile | 90 |

| 5 | 1-Ethynylcyclohexan-1-ol | 3-Fluoro-6-((1-hydroxycyclohexyl)ethynyl)picolinonitrile | 90 |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This reaction is crucial for the synthesis of arylamines, which are prevalent in many drug molecules. The selective amination of this compound at the 4-position provides access to 4-amino-2-chloro-3-fluoropyridine derivatives. These intermediates can be further functionalized at the chloro position.

Typical Reaction Conditions:

| Parameter | Condition |

| Palladium Catalyst | Pd₂(dba)₃, Pd(OAc)₂ |

| Ligand | XPhos, RuPhos, BippyPhos |

| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ |

| Solvent | Toluene, Dioxane, t-BuOH |

| Temperature | 80-110 °C |

The following table illustrates the scope of the Buchwald-Hartwig amination of various aryl halides with morpholine, showcasing the high yields typically obtained.

Table 3: Buchwald-Hartwig Amination of Aryl Halides with Morpholine [5]

| Entry | Aryl Halide | Product | Time (min) | Yield (%) |

| 1 | 2-Bromotoluene | N-(2-Methylphenyl)morpholine | 1 | 99 |

| 2 | 4-Bromotoluene | N-(4-Methylphenyl)morpholine | 1 | 98 |

| 6 | 2-Chlorotoluene | N-(2-Methylphenyl)morpholine | 25 | 94 |

| 7 | 4-Chlorotoluene | N-(4-Methylphenyl)morpholine | 5 | 95 |

Application in the Synthesis of Kinase Inhibitors: The Case of Lifirafenib (BGB-283)

The pyridine scaffold is a privileged structure in many kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases. This compound serves as a valuable starting material for the synthesis of such inhibitors. A prominent example is the investigational drug Lifirafenib (BGB-283), a potent inhibitor of RAF family kinases and the Epidermal Growth Factor Receptor (EGFR).[6][7]

Lifirafenib is designed to target the RAS-RAF-MEK-ERK signaling pathway (also known as the MAPK pathway), which is frequently dysregulated in various cancers due to mutations in genes like BRAF and RAS.[8][9][10] Constitutive activation of this pathway leads to uncontrolled cell proliferation and survival.[9]

Table 4: Inhibitory Activity of Lifirafenib (BGB-283) [6]

| Target | IC₅₀ (nM) |

| BRAF V600E | 23 |

| EGFR | 29 |

| EGFR T790M/L858R | 495 |

Lifirafenib's dual inhibition of both RAF kinases and EGFR is a key therapeutic strategy. In some cancers, inhibition of BRAF can lead to a feedback activation of EGFR, which reactivates the MAPK pathway and leads to drug resistance. By simultaneously targeting both, Lifirafenib can potentially overcome this resistance mechanism.[11]

The RAF-MEK-ERK Signaling Pathway

The diagram below illustrates the RAF-MEK-ERK signaling pathway and highlights the points of inhibition by Lifirafenib.

Caption: The RAF-MEK-ERK signaling pathway and points of inhibition by Lifirafenib.

Experimental Protocols

Detailed experimental protocols are crucial for the successful application of this compound in synthesis. Below are representative protocols for Suzuki-Miyaura and Sonogashira couplings adapted from literature for similar substrates.

General Protocol for Suzuki-Miyaura Coupling

This protocol describes a general method for the Suzuki-Miyaura coupling of a halopyridine with a boronic acid.

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Detailed Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), potassium carbonate (2.0 equiv), and Pd(PPh₃)₄ (0.05 equiv).[12]

-

Inert Atmosphere: Seal the flask and evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.[12]

-

Solvent Addition: Using a syringe, add a degassed 4:1 mixture of 1,4-dioxane and water to the flask.[12]

-

Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 4-12 hours, monitoring the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[12]

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.[12]

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.[12]

-

Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[12]

-

Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure 4-aryl-2-chloro-3-fluoropyridine product.[12]

General Protocol for Sonogashira Coupling

This protocol outlines a general procedure for the copper-catalyzed Sonogashira reaction of a halopyridine with a terminal alkyne.[13]

Caption: General workflow for a Sonogashira cross-coupling reaction.

Detailed Procedure:

-

Reagent Preparation: To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02-0.05 equiv), and copper(I) iodide (0.04-0.10 equiv).[13]

-

Add the anhydrous solvent (e.g., THF or DMF) and the amine base (e.g., Et₃N, 2-3 equiv). Stir the mixture at room temperature for 5-10 minutes.[13]

-

Slowly add the terminal alkyne (1.1-1.5 equiv) to the reaction mixture via syringe.[13]

-

Reaction Execution: Stir the reaction at room temperature or heat to a specified temperature (typically 40-65 °C) and monitor the reaction progress by TLC.[13]

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine.[13]

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[13]

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system.[13]

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its distinct reactivity profile allows for selective and sequential functionalization through a variety of palladium-catalyzed cross-coupling reactions, providing efficient routes to complex substituted pyridines. The application of this scaffold in the synthesis of kinase inhibitors, such as Lifirafenib, highlights its importance in the development of targeted cancer therapies. The detailed protocols and understanding of the underlying reaction mechanisms and biological pathways provided in this guide are intended to empower researchers in their efforts to design and synthesize the next generation of innovative medicines.

References

- 1. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel inhibitors of the v-raf murine sarcoma viral oncogene homologue B1 (BRAF) based on a 2,6-disubstituted pyrazine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 5. rsc.org [rsc.org]

- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scribd.com [scribd.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. scispace.com [scispace.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 2-Chloro-3-fluoro-4-iodopyridine

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, and it has become an indispensable tool in modern organic synthesis, particularly in the pharmaceutical industry. This application note provides a detailed protocol for the Suzuki coupling of 2-Chloro-3-fluoro-4-iodopyridine with a variety of aryl and heteroaryl boronic acids. The selective reactivity of the carbon-iodine bond over the carbon-chlorine and carbon-fluorine bonds allows for the regioselective synthesis of 4-substituted-2-chloro-3-fluoropyridines. These products are valuable intermediates in the synthesis of complex molecules for drug discovery and materials science, offering a scaffold for further functionalization.

Principle of the Reaction

The Suzuki-Miyaura coupling reaction is a palladium-catalyzed process that involves the reaction of an organohalide with an organoboron compound in the presence of a base. The catalytic cycle consists of three key steps:

-

Oxidative Addition: The active palladium(0) catalyst undergoes oxidative addition to the carbon-halogen bond of the organohalide. In the case of this compound, the reaction occurs selectively at the most labile carbon-iodine bond.[1]

-

Transmetalation: The organoboron compound, activated by the base, transfers its organic group to the palladium(II) complex.

-

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product, regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

Data Presentation

The following tables summarize typical reaction conditions and expected yields for the Suzuki coupling of this compound with various boronic acids. The data is compiled from analogous reactions found in the literature and serves as a guide for reaction optimization.

Table 1: Reaction Parameters for Suzuki Coupling

| Parameter | Recommended Conditions | Notes |

| Catalyst | Pd(dppf)Cl₂, Pd(PPh₃)₄, Pd₂(dba)₃/Phosphine Ligand | Catalyst loading typically ranges from 1-5 mol%. |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃, KF | Typically 2-3 equivalents are used. The choice of base can significantly affect the reaction outcome.[2] |

| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF, THF | A mixture of an organic solvent and water is often used to facilitate the dissolution of all reactants. |

| Temperature | 80 - 110 °C | Higher temperatures may be required for less reactive boronic acids. |

| Reaction Time | 2 - 24 hours | Reaction progress should be monitored by TLC or LC-MS. |

Table 2: Substrate Scope and Expected Yields

| Entry | Boronic Acid | Product | Expected Yield (%) |

| 1 | Phenylboronic acid | 2-Chloro-3-fluoro-4-phenylpyridine | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | 2-Chloro-3-fluoro-4-(4-methoxyphenyl)pyridine | 90-98 |

| 3 | 3-Fluorophenylboronic acid | 2-Chloro-3-fluoro-4-(3-fluorophenyl)pyridine | 80-90 |

| 4 | Thiophene-2-boronic acid | 2-Chloro-3-fluoro-4-(thiophen-2-yl)pyridine | 85-95 |

| 5 | Pyridine-3-boronic acid | 2-Chloro-3-fluoro-4-(pyridin-3-yl)pyridine | 70-85 |

Note: Yields are estimates based on similar reactions and may vary depending on the specific conditions employed.

Experimental Protocols

This section provides a detailed, representative protocol for the Suzuki-Miyaura coupling of this compound. Optimization may be required for specific substrates.

Materials and Reagents

-

This compound

-

Aryl or heteroaryl boronic acid

-

Palladium catalyst (e.g., Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃)

-

Anhydrous 1,4-dioxane

-

Degassed deionized water

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for air-sensitive reactions

General Procedure

-

Reaction Setup: In a flame-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, combine this compound (1.0 equiv.), the desired boronic acid (1.2-1.5 equiv.), the palladium catalyst (2-5 mol%), and the base (2-3 equiv.).

-

Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

-

Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the pure 4-substituted-2-chloro-3-fluoropyridine.

Mandatory Visualizations

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling.

Caption: A typical experimental workflow for Suzuki coupling.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Chloro-3-fluoro-4-iodopyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds. This reaction is particularly valuable in medicinal chemistry and drug development due to its broad substrate scope and tolerance of various functional groups. The selective functionalization of polyhalogenated heterocycles, such as 2-Chloro-3-fluoro-4-iodopyridine, is of significant interest as it allows for the sequential introduction of diverse substituents, paving the way for the synthesis of complex molecular architectures and novel pharmaceutical candidates.

These application notes provide a comprehensive overview and detailed protocols for the regioselective Buchwald-Hartwig amination of this compound, focusing on the selective amination at the C-4 position.

Principle of Regioselectivity

The regioselectivity of the Buchwald-Hartwig amination on polyhalogenated aromatic systems is primarily dictated by the relative bond strengths of the carbon-halogen bonds. This, in turn, affects the ease of the initial oxidative addition step to the palladium(0) catalyst. The general reactivity trend for halogens in this reaction is I > Br > Cl > F.

For this compound, the carbon-iodine (C-I) bond is the weakest and therefore the most susceptible to oxidative addition by the palladium catalyst. This inherent difference in reactivity allows for highly selective amination at the 4-position under carefully controlled reaction conditions. The chloro and fluoro substituents remain intact, providing handles for subsequent downstream functionalization. This selective approach is a powerful strategy for the divergent synthesis of polysubstituted pyridines. Research on the closely related 2-fluoro-4-iodopyridine has demonstrated that the Buchwald-Hartwig cross-coupling is exclusive for the 4-position.[1]

Data Presentation: Reaction Conditions for Selective C-4 Amination

The following table summarizes representative reaction conditions for the selective Buchwald-Hartwig amination at the C-4 position of polyhalogenated pyridines. While specific data for this compound is not extensively published, the conditions outlined below for analogous substrates provide a strong starting point for reaction optimization.

| Entry | Aryl Halide | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 2-Fluoro-4-iodopyridine | Aromatic Amines | Pd(OAc)₂ (5) | BINAP (10) | K₂CO₃ (3.5) | Dioxane | 150 (MW) | 0.5 | Good |

| 2 | 2-Chloro-3-iodopyridine | Anilines | Pd₂ (dba)₃ (2.5) | BINAP (7.5) | Cs₂CO₃ (excess) | Toluene | 100 | 16 | Excellent |

| 3 | 2-Chloro-5-iodopyridine | Anilines | Pd₂ (dba)₃ (2.5) | BINAP (7.5) | Cs₂CO₃ (excess) | Toluene | 100 | 16 | Excellent |

Note: The data presented is based on reported reactions for structurally similar polyhalogenated pyridines and serves as a guideline for the amination of this compound.

Experimental Protocols

General Protocol for the Regioselective Buchwald-Hartwig Amination of this compound

This protocol describes a general procedure for the selective amination of this compound at the C-4 position with a primary or secondary amine. Optimization of reaction parameters (e.g., catalyst, ligand, base, solvent, and temperature) may be necessary for specific amine substrates.

Materials:

-

This compound

-

Amine (primary or secondary)

-

Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) or other suitable phosphine ligand

-

Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃)

-

Anhydrous, degassed solvent (e.g., Dioxane or Toluene)

-

Schlenk flask or microwave vial

-

Magnetic stirrer and heating mantle/oil bath or microwave reactor

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for workup and purification

Procedure:

-

Reaction Setup: In an oven-dried Schlenk flask or microwave vial, under an inert atmosphere (e.g., Argon), add this compound (1.0 equiv.), the desired amine (1.1-1.5 equiv.), the palladium catalyst (1-5 mol%), the phosphine ligand (2-10 mol%), and the base (2.0-3.5 equiv.).

-

Solvent Addition: To the flask, add the anhydrous, degassed solvent via syringe. The typical concentration of the reaction is 0.1-0.5 M with respect to the this compound.

-

Reaction:

-

Conventional Heating: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Microwave Irradiation: For microwave-assisted reactions, heat the sealed vial to a temperature between 120-150 °C for a shorter duration (e.g., 30 minutes), as this has been shown to be effective for similar substrates.[1]

-

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and filter through a pad of celite to remove insoluble inorganic salts.

-